Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate

Process chemistry GMP intermediate synthesis Roxadustat manufacturing

Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate (CAS 1421312-34-6) is a fully substituted isoquinoline-3-carboxylate ester with the molecular formula C18H15NO4 and a molecular weight of 309.32 g/mol. It is universally recognized in pharmaceutical supply chains as Roxadustat Impurity 11 and as the immediate methyl ester precursor to the HIF prolyl hydroxylase inhibitor roxadustat (FG-4592).

Molecular Formula C18H15NO4
Molecular Weight 309.3 g/mol
CAS No. 1421312-34-6
Cat. No. B1443547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate
CAS1421312-34-6
Molecular FormulaC18H15NO4
Molecular Weight309.3 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=CC2=C(C(=N1)C(=O)OC)O)OC3=CC=CC=C3
InChIInChI=1S/C18H15NO4/c1-11-15-10-13(23-12-6-4-3-5-7-12)8-9-14(15)17(20)16(19-11)18(21)22-2/h3-10,20H,1-2H3
InChIKeyWJGPMRFWBJZJOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate (CAS 1421312-34-6): Structural Identity and Supply-Grade Parameters for Procurement


Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate (CAS 1421312-34-6) is a fully substituted isoquinoline-3-carboxylate ester with the molecular formula C18H15NO4 and a molecular weight of 309.32 g/mol [1]. It is universally recognized in pharmaceutical supply chains as Roxadustat Impurity 11 and as the immediate methyl ester precursor to the HIF prolyl hydroxylase inhibitor roxadustat (FG-4592) [2]. The compound is manufactured as a white to off-white solid and is routinely supplied at certified purities of 95–98% (HPLC) by multiple global vendors, with additional characterization by NMR, LC-MS, and GC-MS available on request [1]. Unlike the corresponding carboxylic acid metabolite (CAS 1421312-35-7) or the downstream roxadustat API (CAS 808118-40-3), this methyl ester retains the intact isoquinoline scaffold with a free 4-hydroxy group and a 7-phenoxy substituent, making it a chemically tractable intermediate for both synthetic derivatization and analytical reference standard applications [2][3].

Why Generic Isoquinoline-3-carboxylate Analogs Cannot Replace Methyl 4-Hydroxy-1-Methyl-7-Phenoxyisoquinoline-3-Carboxylate in Roxadustat-Centric Workflows


In roxadustat synthesis and analytical control workflows, in-class isoquinoline-3-carboxylate analogs—such as the des-methyl variant methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate (CAS 1455091-10-7), the 1-chloro intermediate (CAS 1421312-34-6 structural relative), or alternative HIF-PHD inhibitor scaffolds (e.g., vadadustat, daprodustat)—cannot serve as functional replacements for CAS 1421312-34-6. The C-1 methyl group on the isoquinoline ring is an essential structural determinant of the roxadustat pharmacophore; its absence in the des-methyl analog alters the LogP by approximately −0.9 units, modifies aqueous solubility by nearly two-fold, and renders the compound unsuitable as a system suitability marker for HPLC methods validated specifically for Impurity 11 [1]. Furthermore, the methyl ester moiety at C-3 defines this compound's reactivity profile in the final hydrolysis step yielding roxadustat's free carboxylic acid, meaning that laboratories using the wrong ester or the pre-hydrolyzed acid will not recapitulate the validated synthetic route published in CN108017583 and WO2013013609 . For ANDA filers and QC laboratories, pharmacopeial impurity reference standards require exact structural identity; substitution with a non-identical analog invalidates regulatory method validation (AMV) and can trigger costly批次 rejection [2].

Quantitative Differentiation Evidence: Methyl 4-Hydroxy-1-Methyl-7-Phenoxyisoquinoline-3-Carboxylate vs. Closest Analogs


Synthetic Yield and Purity: Direct Comparison of Methylation Step Yields Between C-1 Methyl and Des-Methyl Isoquinoline-3-carboxylate Precursors

In the patent-documented roxadustat synthesis route (CN108017583), the target compound CAS 1421312-34-6 is obtained via methylation of methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate (CAS 1455091-10-7, the des-methyl analog) using FeCl₂ and trifluoroacetic acid. The reported isolated yield for this methylation step is 95.23% with an HPLC purity of 99.61% . By contrast, when the same des-methyl starting material is instead processed via an alternative Mannich reaction pathway (using bis(dimethylamino)methane and AcOH) to introduce the C-1 dimethylaminomethyl group—a route reported in the Drug Synthesis Database—the overall yield to the C-1 functionalized intermediate drops substantially, typically below 60%, and requires additional purification steps [1]. This 35+ percentage-point yield advantage for the direct methylation route makes CAS 1421312-34-6 the economically preferred intermediate for kilo-scale and commercial manufacturing campaigns.

Process chemistry GMP intermediate synthesis Roxadustat manufacturing

Aqueous Solubility Differentiation: Methyl 4-Hydroxy-1-Methyl-7-Phenoxyisoquinoline-3-Carboxylate vs. Des-Methyl Analog

The presence of the C-1 methyl substituent in CAS 1421312-34-6 reduces aqueous solubility relative to the des-methyl analog CAS 1455091-10-7 by approximately 39%. Calculated water solubility for the target compound is 0.011 g/L at 25 °C (ACD/Labs V11.02), compared to 0.018 g/L for the des-methyl variant [1]. This solubility differential has direct consequences for HPLC diluent selection during impurity method development: the target compound requires a higher organic modifier fraction to achieve full dissolution at reference standard concentrations (typically 0.1–1.0 mg/mL), whereas the des-methyl analog dissolves more readily in aqueous-rich mobile phases. For QC laboratories developing stability-indicating methods for roxadustat drug substance, this solubility behavior is compound-specific and cannot be extrapolated from the des-methyl analog's data.

Pre-formulation Physicochemical profiling Analytical method development

Lipophilicity (LogP) Differentiation: Impact on Chromatographic Retention and Method Selectivity

The C-1 methyl group significantly elevates the lipophilicity of CAS 1421312-34-6 relative to the des-methyl analog. The target compound has a calculated XLogP3 of 4.4 , whereas the des-methyl analog CAS 1455091-10-7 has a LogP of 3.52 [1]—a difference of +0.88 log units. This increased lipophilicity translates into measurably longer reversed-phase HPLC retention: under a typical C18 column gradient (e.g., 0.1% TFA in water/acetonitrile), the target compound elutes approximately 2–4 minutes later than the des-methyl analog, providing baseline resolution between the two structurally similar intermediates. For analytical laboratories tasked with quantifying Impurity 11 in roxadustat drug substance, this LogP difference is critical: co-injection of the des-methyl analog would produce a distinct retention time and cannot serve as a retention time marker for the target impurity peak [2].

Chromatographic method development Lipophilicity Impurity profiling

Regulatory Identity: Roxadustat Impurity 11 as a Pharmacopeial Reference Standard vs. Non-Designated Isoquinoline Analogs

CAS 1421312-34-6 holds the regulatory designation 'Roxadustat Impurity 11' and is supplied with detailed characterization data compliant with ICH and pharmacopeial guidelines (USP/EP traceability available on request) [1][2]. This structural identity is unique among roxadustat-related isoquinoline intermediates: the des-methyl analog (CAS 1455091-10-7) is separately designated as 'Roxadustat Impurity 4' and represents a distinct impurity with its own acceptance criteria [3]. In ANDA regulatory filings, these two impurities are chromatographically resolved, reported separately, and subjected to individual specification limits. No other isoquinoline-3-carboxylate analog—including the 1-chloro variant or the pre-hydrolyzed carboxylic acid (CAS 1421312-35-7)—carries this identical regulatory designation. For QC batch release testing of roxadustat drug substance, only an authentic reference standard of Impurity 11 (CAS 1421312-34-6) can satisfy the system suitability requirement for the Impurity 11 peak identification test [4].

ANDA regulatory submission Pharmacopeial reference standards GMP quality control

Storage Condition Requirements: Inert Atmosphere Necessity for CAS 1421312-34-6 vs. Ambient Storage of Des-Methyl Analog

Vendor specifications consistently require storage of CAS 1421312-34-6 at 2–8 °C under inert atmosphere (nitrogen), with a documented shelf life of up to 2 years under proper conditions . Sigma-Aldrich specifies storage at 4 °C under nitrogen for the 98% purity grade . CookeChem and Pharmaffiliates similarly specify inert atmosphere, 2–8 °C storage [1]. In contrast, the des-methyl analog CAS 1455091-10-7 is routinely stored at 2–8 °C in sealed, dry conditions without an explicit inert atmosphere requirement, reflecting its greater oxidative stability in the absence of the electron-donating C-1 methyl group [2]. This differential storage requirement has direct implications for procurement logistics: laboratories ordering CAS 1421312-34-6 must verify that the supplier ships under temperature-controlled conditions with nitrogen-purged packaging, and that the receiving facility has appropriate cold storage capacity. Failure to maintain the inert atmosphere during storage accelerates degradation, potentially generating oxidative byproducts that compromise the compound's utility as a reference standard.

Stability Storage conditions Supply chain logistics

Procurement-Relevant Application Scenarios for Methyl 4-Hydroxy-1-Methyl-7-Phenoxyisoquinoline-3-Carboxylate (CAS 1421312-34-6)


GMP Intermediate Procurement for Commercial Roxadustat API Manufacturing

For pharmaceutical manufacturers scaling roxadustat synthesis from pilot to commercial production, CAS 1421312-34-6 is the direct precursor that undergoes hydrolysis to yield the roxadustat carboxylic acid core. The CN108017583 patent-documented methylation route delivers 95.23% yield with 99.61% HPLC purity at 90 g input scale, establishing this compound as the highest-yielding late-stage intermediate in the roxadustat synthetic sequence . Procurement specifications should mandate: (a) purity ≥98% by HPLC, (b) residual palladium ≤10 ppm (from the hydrogenation step), (c) packaging under nitrogen atmosphere, and (d) full certificate of analysis including NMR, LC-MS, and elemental analysis. Suppliers offering ISO 9001-certified manufacturing with DMF/CEP support are preferred for regulatory filing readiness .

Reference Standard Qualification for ANDA Impurity Profiling

ANDA filers developing stability-indicating HPLC methods for roxadustat drug substance must procure authentic Roxadustat Impurity 11 (CAS 1421312-34-6) as the reference standard for system suitability testing . The compound's distinctive LogP (XLogP3 = 4.4) and low aqueous solubility (0.011 g/L) dictate specific diluent conditions: dissolution in acetonitrile or methanol at 0.5–1.0 mg/mL, with sonication if necessary . The reference standard must be accompanied by a certificate of analysis demonstrating identity by NMR and MS, purity by HPLC (≥95% area normalization), and storage at 2–8 °C under nitrogen. Traceability to USP or EP monographs should be confirmed with the supplier prior to purchase .

Medicinal Chemistry SAR Exploration of Isoquinoline-Based HIF-PHD Inhibitors

In structure-activity relationship (SAR) campaigns exploring HIF prolyl hydroxylase domain (PHD) inhibition, CAS 1421312-34-6 serves as the methyl ester-protected analog of the roxadustat pharmacophore, enabling sequential derivatization at the C-3 carboxylate position . The free 4-hydroxy group allows O-alkylation or O-acylation, while the methyl ester can be selectively hydrolyzed to the carboxylic acid for amide coupling with diverse amino acid esters (as demonstrated in the roxadustat synthetic route via PyBOP-mediated coupling with methyl glycinate) . Its calculated pKa of 6.24±0.50 and LogP of 4.4 provide a measurable baseline for evaluating the impact of structural modifications on physicochemical properties relevant to oral bioavailability .

Quality Control Batch Release Testing for Roxadustat Drug Substance

QC laboratories performing batch release testing of roxadustat API require CAS 1421312-34-6 as a qualified impurity reference standard to identify and quantify Impurity 11 in the drug substance chromatographic profile . The compound is chromatographically resolved from Impurity 4 (des-methyl analog, CAS 1455091-10-7) under standard C18 reversed-phase conditions due to the 0.88-unit LogP differential . Method validation protocols should include: (a) specificity testing against co-eluting impurities, (b) linearity over the range LOQ–150% of the specification limit, and (c) solution stability assessment over 24–48 hours in the chosen diluent. Suppliers providing Pharmacopeial traceability (USP/EP) are essential for regulatory compliance of the batch release method .

Quote Request

Request a Quote for Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.